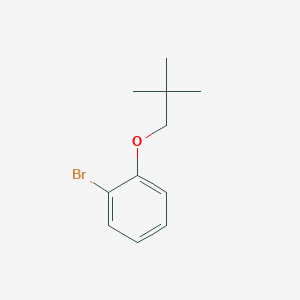

1-Bromo-2-(neopentyloxy)benzene

Descripción

Propiedades

Fórmula molecular |

C11H15BrO |

|---|---|

Peso molecular |

243.14 g/mol |

Nombre IUPAC |

1-bromo-2-(2,2-dimethylpropoxy)benzene |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |

Clave InChI |

WKQBAOWTXFDVOJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)COC1=CC=CC=C1Br |

Origen del producto |

United States |

An In-depth Technical Guide to 1-Bromo-2-(neopentyloxy)benzene (CAS 1225729-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(neopentyloxy)benzene is a halogenated aromatic ether that holds significant potential as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive aryl bromide with a sterically bulky neopentyl ether, make it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and reactivity, with a particular focus on its applications in the synthesis of novel chemical entities for drug discovery and development. The strategic placement of the bromine atom ortho to the neopentyloxy group allows for selective functionalization, enabling the introduction of diverse substituents and the creation of libraries of compounds for biological screening.

Synthesis of 1-Bromo-2-(neopentyloxy)benzene

The most direct and efficient method for the synthesis of 1-Bromo-2-(neopentyloxy)benzene is the Williamson ether synthesis.[1][2] This classical S(_N)2 reaction involves the nucleophilic attack of the phenoxide derived from 2-bromophenol on an appropriate neopentyl electrophile, typically neopentyl bromide. The use of a primary alkyl halide like neopentyl bromide is ideal for this reaction, as it minimizes the competing elimination side reaction.[3]

Conceptual Synthesis Workflow

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromophenol

-

Neopentyl bromide (1-bromo-2,2-dimethylpropane)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-bromophenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.

-

Add neopentyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-2-(neopentyloxy)benzene.

Physicochemical and Spectroscopic Properties

While experimental data for 1-Bromo-2-(neopentyloxy)benzene is not extensively reported, its properties can be reliably predicted based on its structure and data from analogous compounds.[4][]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 250-270 °C at 760 mmHg |

| Melting Point | Not applicable (likely liquid at STP) |

| Density | Estimated 1.2-1.3 g/cm³ |

| Solubility | Insoluble in water, soluble in common organic solvents |

| logP | Estimated 4.0-4.5 |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the neopentyl protons. The aromatic protons will appear as a multiplet in the range of δ 6.8-7.6 ppm. The methylene protons of the neopentyloxy group, being adjacent to the oxygen atom, will be deshielded and are predicted to appear as a singlet around δ 3.7-3.9 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the three distinct carbons of the neopentyl group. The carbon attached to the bromine (C-1) is expected to be in the range of δ 110-115 ppm, while the carbon bearing the ether linkage (C-2) will be significantly downfield, around δ 155-158 ppm. The remaining aromatic carbons will resonate between δ 115-135 ppm. For the neopentyloxy group, the methylene carbon is predicted to be around δ 78-82 ppm, the quaternary carbon at δ 32-35 ppm, and the methyl carbons at δ 26-28 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the aryl alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹.[6] Aromatic C-H stretching will be observed around 3050-3100 cm⁻¹, and aliphatic C-H stretching from the neopentyl group will appear in the 2850-2960 cm⁻¹ region. The C-Br stretching frequency is expected in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of a monobrominated compound.[7] Fragmentation will likely involve the loss of the neopentyl group and subsequent fragmentation of the aromatic ring.

Reactivity and Synthetic Applications

The synthetic utility of 1-Bromo-2-(neopentyloxy)benzene lies in the reactivity of the C-Br bond, which can participate in a variety of powerful cross-coupling reactions. The ortho-alkoxy group can also exert a directing effect in certain electrophilic aromatic substitution reactions.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8][9] 1-Bromo-2-(neopentyloxy)benzene can be coupled with a wide range of boronic acids or their esters to generate substituted biphenyls and related structures, which are prevalent motifs in pharmaceuticals.

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. Suzuki Coupling [organic-chemistry.org]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of o-Bromophenyl Neopentyl Ether

Part 1: Executive Summary

o-Bromophenyl neopentyl ether (1-bromo-2-(2,2-dimethylpropoxy)benzene) represents a specialized subclass of aryl ethers characterized by extreme steric shielding at the

In drug discovery and mechanistic organic chemistry, this molecule serves two primary functions:

-

Mechanistic Probe: It acts as a "radical clock" substrate to study intramolecular 1,5-Hydrogen Atom Transfer (HAT) and aryl radical kinetics.

-

Bioisosteric Scaffolding: The neopentyl group functions as a metabolically stable lipophilic bulwark, blocking oxidative dealkylation at the ether linkage.

Part 2: Physicochemical Characterization

The following data is derived from stoichiometric calculation and functional group analysis. Due to the specific nature of this research substrate, experimental melting/boiling points are estimated based on structural analogs (e.g., o-bromoanisole and neopentyl bromide).

Table 1: Molecular Identity & Properties

| Property | Value | Notes |

| IUPAC Name | 1-bromo-2-(2,2-dimethylpropoxy)benzene | Systematic nomenclature |

| Molecular Formula | ||

| Molecular Weight | 243.14 g/mol | Average mass |

| Monoisotopic Mass | 242.0306 u | Based on |

| Isotope Pattern | 1:1 ratio ( | Characteristic doublet in MS |

| Predicted LogP | ~4.2 - 4.5 | Highly Lipophilic |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 1 | Ether oxygen |

| Rotatable Bonds | 2 | C(Ar)-O and O- |

Part 3: Synthetic Architecture

Synthesizing o-bromophenyl neopentyl ether requires navigating a specific kinetic trap: the Neopentyl Effect .

The Kinetic Challenge

Standard Williamson ether synthesis (

Failed Route (

The Solution: Mitsunobu Coupling

The authoritative protocol for constructing this bond relies on the Mitsunobu Reaction . This pathway activates the alcohol (neopentyl alcohol) rather than the halide, allowing the phenol to attack as a nucleophile under neutral, redox-driven conditions.

Protocol: Mitsunobu Etherification

Reagents: o-Bromophenol (1.0 eq), Neopentyl Alcohol (1.2 eq), Triphenylphosphine (

-

Activation:

attacks DIAD to form the Morrison-Brunn-Huisgen betaine intermediate. -

Protonation: The betaine deprotonates o-bromophenol (

), forming the phenoxide ion and a phosphonium species. -

Alkoxyphosphonium Formation: The phosphonium species binds to the oxygen of neopentyl alcohol, creating a highly reactive oxyphosphonium leaving group (

). -

Displacement: The o-bromophenoxide attacks the neopentyl carbon. Despite the steric bulk, the high energy of the leaving group (

formation driving force) facilitates the coupling.

Figure 1: The Mitsunobu coupling strategy overcomes the "neopentyl effect" by utilizing the thermodynamic driving force of triphenylphosphine oxide formation.

Part 4: Mechanistic Utility in Radical Chemistry

The core value of o-bromophenyl neopentyl ether in research lies in its ability to generate a specific Aryl Radical upon treatment with tributyltin hydride (

The 1,5-Hydrogen Atom Transfer (HAT) Probe

Once the bromine is abstracted, the resulting aryl radical is positioned ortho to the ether linkage. This geometry is ideal for testing Intramolecular 1,5-Hydrogen Atom Transfer .

Pathway Logic:

-

Radical Generation:

abstracts Br from the benzene ring. -

Translocation Opportunity: The highly reactive aryl radical (

-radical) seeks stabilization. -

Geometry Check: The radical center (C1) is 5 atoms away from the neopentyl methylene protons (

).-

Count:

.

-

-

Outcome: If the conformation allows, the aryl radical abstracts

, translocating the radical to the alkyl chain (stabilized by the adjacent oxygen). This "translocation" is a key step in cascade cyclizations used in complex natural product synthesis.

Figure 2: The competition between direct reduction and 1,5-HAT allows researchers to measure the kinetics of radical translocation.

Part 5: Experimental Protocol (Validation)

Objective: Synthesis of o-bromophenyl neopentyl ether via Mitsunobu Coupling.

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Charging: Add o-bromophenol (1.73 g, 10 mmol), neopentyl alcohol (1.06 g, 12 mmol), and Triphenylphosphine (3.93 g, 15 mmol). Dissolve in anhydrous THF (50 mL).

-

Cooling: Submerge the flask in an ice/water bath (

). -

Addition: Add DIAD (3.03 g, 15 mmol) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The phenol spot should disappear.

-

Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (white solid). Filter off the solid.

-

Purification: Purify the filtrate via silica gel flash chromatography (Eluent: 100% Hexanes

5% EtOAc/Hexanes). -

Validation:

-

NMR (

-

MS: Confirm parent ion peaks at m/z 242/244 (1:1 ratio).

-

NMR (

References

-

Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2][3] Synthesis, 1981(1), 1-28.[2]

-

Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(6), 417-439.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14912426, (1-Bromo-2,2-dimethylpropyl)benzene (Analog Reference).

-

Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

Sources

palladium-catalyzed cross-coupling of 1-Bromo-2-(neopentyloxy)benzene

Application Note: High-Efficiency Cross-Coupling of 1-Bromo-2-(neopentyloxy)benzene

Executive Summary & Strategic Value

1-Bromo-2-(neopentyloxy)benzene represents a high-value scaffold in modern medicinal chemistry. Its core feature—the neopentyloxy group—serves as a metabolically robust ether bioisostere. Unlike standard ethyl or isopropyl ethers, the neopentyl group lacks

However, this structural advantage introduces a synthetic penalty: Steric Hindrance. The bulky tert-butyl moiety positioned

This guide provides validated protocols to overcome these barriers, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Insight: The "Ortho-Neopentyl" Challenge

To design a successful reaction, one must understand the failure modes. In the coupling of 1-Bromo-2-(neopentyloxy)benzene, the catalytic cycle faces specific stress points:

-

Oxidative Addition (OA): The electron-donating alkoxy group increases electron density on the aryl ring, theoretically making the C-Br bond less electrophilic. However, the primary challenge is the physical bulk of the neopentyl group blocking the approach of the Pd(0) species.

-

Reductive Elimination (RE): This is the rate-determining step for bulky substrates. The palladium center must adopt a specific geometry to expel the product. The neopentyl tail acts as a "molecular gate," preventing the formation of the necessary cis-intermediate unless the ligand is sufficiently bulky to force the issue.

The Solution: Use dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are electron-rich (facilitating OA) and extremely bulky (accelerating RE by relieving steric strain in the product-forming step).

Visualizing the Pathway

Figure 1: The catalytic cycle emphasizing the critical role of ligand bulk in forcing Reductive Elimination.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling 1-Bromo-2-(neopentyloxy)benzene with aryl/heteroaryl boronic acids. Recommended Catalyst System: XPhos Pd G4 (Fourth Generation Buchwald Precatalyst). Rationale: XPhos provides the optimal balance of steric bulk to accommodate the neopentyl group while maintaining high activity. The G4 precatalyst ensures reliable activation at low temperatures.

Reagents & Materials

| Component | Specification | Equiv. |

| Substrate | 1-Bromo-2-(neopentyloxy)benzene | 1.0 |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 |

| Catalyst | XPhos Pd G4 (CAS: 1599466-81-5) | 0.02 (2 mol%) |

| Base | Potassium Phosphate Tribasic ( | 3.0 |

| Solvent | THF or 1,4-Dioxane (degassed) | 0.2 M (conc.) |

Step-by-Step Procedure

-

Preparation:

-

Charge a reaction vial equipped with a magnetic stir bar with 1-Bromo-2-(neopentyloxy)benzene (1.0 equiv) and the Boronic Acid (1.2 equiv).

-

Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase equivalents to 1.5.

-

-

Catalyst Addition:

-

Add XPhos Pd G4 (2 mol%).

-

Expert Tip: Do not dissolve the catalyst in solvent before adding; add it as a solid to the solid reagents to prevent premature activation.

-

-

Inerting:

-

Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

).[1]

-

-

Solvent & Base Addition:

-

Syringe in THF (or Dioxane) followed by 2M aq.

. -

The biphasic system is normal. Vigorous stirring is essential.

-

-

Reaction:

-

Heat the block to 60 °C .

-

Monitor by HPLC/UPLC at 2 hours. If conversion is <50%, increase temperature to 80 °C.

-

Endpoint: Typically 2–4 hours.

-

-

Work-up:

-

Cool to RT. Dilute with EtOAc and water. Separate phases.

-

Dry organic layer over

, filter, and concentrate. -

Purify via flash chromatography (Silica gel).

-

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling 1-Bromo-2-(neopentyloxy)benzene with primary or secondary amines.

Recommended Catalyst System: RuPhos Pd G4 .

Rationale: RuPhos is specifically engineered for C-N coupling with secondary amines and bulky aryl halides. It prevents

Reagents & Materials

| Component | Specification | Equiv. |

| Substrate | 1-Bromo-2-(neopentyloxy)benzene | 1.0 |

| Amine | Primary or Secondary Amine | 1.2 |

| Catalyst | RuPhos Pd G4 (CAS: 1599466-83-7) | 0.02 (2 mol%) |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 |

| Solvent | Toluene or t-Amyl Alcohol (anhydrous) | 0.2 M |

Step-by-Step Procedure

-

Glovebox/Schlenk Setup:

-

Critical: NaOtBu is moisture-sensitive. Weighing in a glovebox is preferred. If not available, use fresh bottle and rapid handling under Ar flow.

-

-

Charging:

-

Add Substrate , Amine , NaOtBu , and RuPhos Pd G4 to the vial.

-

-

Solvent Addition:

-

Add anhydrous Toluene .

-

Expert Tip: For extremely hindered amines, switch solvent to t-Amyl Alcohol to increase the boiling point and solubility.

-

-

Reaction:

-

Heat to 80–100 °C .

-

Stirring must be rapid (>800 rpm) to ensure the solid base interacts with the liquid phase.

-

-

Work-up:

-

Cool to RT. Filter through a pad of Celite to remove palladium black and salts.

-

Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification Note: Neopentyl ethers are lipophilic; ensure your gradient starts with 100% Hexanes/Heptane to avoid co-elution with the product.

-

Troubleshooting & Optimization Workflow

If the standard protocols fail (Yield < 40%), follow this logic tree to diagnose the failure mode.

Figure 2: Logic tree for diagnosing reaction failure in hindered ether couplings.

References

-

Metabolic Stability of Neopentyl Ethers

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: Bioisosteres and metabolic blocking).

-

-

General Suzuki Coupling of Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

-

-

Buchwald-Hartwig Amination Protocols

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

-

-

XPhos Pd G4 and Precatalyst Activation

-

Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts." Chemical Science. Link

-

-

Preparation of Neopentyl Ethers (Mitsunobu)

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

-

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Introduction: Navigating the Challenges of Steric Encumbrance in C-C Bond Formation

The Suzuki-Miyaura coupling stands as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its applications are extensive, particularly in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate.[3][5]

However, when dealing with sterically hindered substrates, particularly aryl bromides with bulky ortho-substituents, the efficiency of the Suzuki-Miyaura coupling can be significantly diminished.[6][7] This steric congestion around the reaction center poses significant mechanistic hurdles, primarily by impeding the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[6] The formation of tetra-ortho-substituted biaryls, which are important structural motifs in many bioactive compounds, remains a formidable synthetic challenge.[6][7]

This guide provides an in-depth exploration of the strategies and reaction conditions developed to overcome the challenges associated with sterically hindered Suzuki-Miyaura couplings. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Mechanistic Hurdle: Steric Hindrance in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

In the context of sterically hindered aryl bromides, the primary challenge lies in the reductive elimination step.[6] The bulky ortho-substituents on both aryl partners in the diorganopalladium(II) intermediate create significant steric repulsion, which can disfavor the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[6] This can lead to slow reaction rates, low yields, and the formation of undesired byproducts.

To overcome this, the development of specialized catalyst systems, particularly the design of bulky and electron-rich phosphine ligands, has been paramount. These ligands are designed to stabilize the palladium center, promote the desired reaction steps, and facilitate the coupling of even the most challenging substrates.[2][4]

Visualizing the Process: Catalytic Cycle and Steric Hindrance

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the specific challenge posed by steric hindrance.

Caption: The Suzuki-Miyaura catalytic cycle.

Caption: Steric hindrance impeding reductive elimination.

Key Parameters for Successful Coupling of Sterically Hindered Aryl Bromides

The success of a Suzuki-Miyaura coupling with sterically demanding substrates hinges on the careful selection of several key reaction parameters.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and, more critically, the supporting ligand is the most important factor in overcoming steric hindrance. Bulky and electron-rich phosphine ligands are generally the most effective.[2][4]

-

Buchwald Ligands: A family of dialkylbiaryl phosphine ligands developed by Stephen Buchwald's group has proven to be exceptionally effective for a wide range of cross-coupling reactions, including those with sterically hindered substrates.[2][4][8]

-

SPhos (1): Known for its broad scope and high reactivity, SPhos-based catalysts show excellent performance in Suzuki-Miyaura couplings, including the formation of hindered biaryls.[2][4][9]

-

XPhos (2): This ligand is particularly effective for the coupling of challenging substrates like aryl chlorides and sulfonates, and it also performs well with hindered aryl bromides.[2][8]

-

HFTPhos: A more recent development, this ligand bearing a fluorinated aryl ring has been shown to accelerate reductive elimination through electronic effects, enabling the formation of sterically demanding biaryls at very low catalyst loadings.[6]

-

-

Other Highly Effective Ligands:

-

R-Phos: A biphenylene-substituted di-tert-butylruthenocenylphosphine ligand that has demonstrated high activity for the coupling of di-ortho-substituted aryl bromides, even at room temperature.[10]

-

AntPhos: This ligand has shown excellent reactivity for sterically demanding aryl-alkyl Suzuki-Miyaura couplings, a particularly challenging transformation.[7]

-

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphine ligands.[11] They are strong σ-donors and can be sterically tailored to enhance catalytic activity and stability.[12][13][14] For instance, the use of SIPr and SIMes ligands can even lead to orthogonal chemoselectivity in the coupling of chloroaryl triflates.[12]

-

| Ligand System | Key Features for Hindered Couplings | Typical Substrates | Reference(s) |

| Pd/SPhos | Broad scope, high reactivity, and stability. | Hindered aryl bromides and chlorides. | [2][4][9] |

| Pd/XPhos | Excellent for unactivated aryl chlorides and hindered substrates. | Aryl bromides, chlorides, and sulfonates. | [2][8] |

| Pd/R-Phos | High activity at low temperatures, even room temperature. | Di-ortho-substituted aryl bromides. | [10] |

| Pd/AntPhos | Effective for highly challenging aryl-alkyl couplings. | Di-ortho-substituted aryl halides and secondary alkylboronic acids. | [7] |

| Pd/HFTPhos | Accelerates reductive elimination, allowing for very low catalyst loadings. | Tetra-ortho-substituted biaryls. | [6] |

| Pd/NHCs (e.g., IPr, SIPr) | Strong σ-donors, high stability, and tunable steric bulk. | Aryl chlorides and other challenging substrates. | [11][12][13][14] |

The Choice of Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[15] For sterically hindered couplings, the choice of base can significantly impact the reaction outcome.

-

Potassium Phosphate (K₃PO₄): Often used as a moderately strong base, it is effective in many hindered couplings, particularly when used in solvents like THF or dioxane.[4][10]

-

Potassium Carbonate (K₂CO₃): A common and cost-effective base, frequently used in combination with aqueous solvent systems.[5][6]

-

Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for particularly challenging couplings.[3]

The choice of base is often intertwined with the solvent system, and optimization may be required for specific substrate combinations.

The Solvent System: Influencing Reactivity and Solubility

The solvent not only dissolves the reactants but can also influence the stability and reactivity of the catalytic species.[16][17]

-

Aprotic Ethers (Dioxane, THF): These are common solvents for Suzuki-Miyaura couplings and are often used with phosphate bases.[3][10]

-

Aromatic Hydrocarbons (Toluene): Another widely used nonpolar solvent, particularly for reactions at higher temperatures.[18]

-

Alcohol/Water Mixtures (e.g., Isopropanol/H₂O): The addition of water can sometimes accelerate the reaction, and these mixtures are often used with carbonate bases.[6]

The polarity of the solvent can influence the reaction's selectivity, and in some cases, polar aprotic solvents like DMF or MeCN can alter the active catalytic species.[17]

Experimental Protocols

The following protocols provide a general framework and a specific example for conducting Suzuki-Miyaura couplings of sterically hindered aryl bromides.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

Sterically hindered aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)

-

Ligand (e.g., SPhos, XPhos, 0.02-0.04 mmol, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 mmol)

-

Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL)

Procedure:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This should be repeated three times.

-

In a separate vial, weigh the palladium precatalyst and ligand and add them to the reaction flask under a positive flow of inert gas.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Tetra-ortho-substituted Biaryl using a Pd/R-Phos Catalyst System

This protocol is adapted from a literature procedure for a challenging coupling.[10]

Reaction: Coupling of 2,4,6-triisopropylbromobenzene with 2-methylphenylboronic acid.

Materials:

-

2,4,6-triisopropylbromobenzene (0.283 g, 1.0 mmol)

-

2-methylphenylboronic acid (0.204 g, 1.5 mmol)

-

Pd₂(dba)₃ (0.0092 g, 0.01 mmol, 1 mol% Pd)

-

R-Phos (0.0098 g, 0.01 mmol, 1 mol%)

-

K₃PO₄·H₂O (0.691 g, 3.0 mmol)

-

Anhydrous THF (5 mL)

Procedure:

-

In a glovebox, add 2,4,6-triisopropylbromobenzene, 2-methylphenylboronic acid, Pd₂(dba)₃, R-Phos, and K₃PO₄·H₂O to a reaction vial equipped with a stir bar.

-

Add anhydrous THF (5 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at 50 °C for the required time (e.g., 1-2 hours, monitor for completion).

-

After cooling to room temperature, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the desired tetra-ortho-substituted biaryl product.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of sterically hindered aryl bromides has evolved from a significant challenge to a more routine transformation, thanks to the development of sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has been instrumental in overcoming the steric barriers, particularly in the reductive elimination step. By carefully selecting the ligand, base, and solvent, researchers can now construct highly congested biaryl structures with good to excellent yields.

Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and under milder conditions. The design of new ligands that can further accelerate the key steps of the catalytic cycle will continue to push the boundaries of what is possible in C-C bond formation, enabling the synthesis of increasingly complex and valuable molecules for a wide range of applications.

References

-

Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Ikeda, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

-

Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

-

Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Lesieur, M., et al. (2016). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Hosseini, S. M., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

-

Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

-

Merck Millipore. (n.d.). Buchwald Phosphine Ligands. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

Yin, J., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society. [Link]

-

Li, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

Grasa, G. A., et al. (2003). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. [Link]

-

Wang, C., et al. (2021). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

-

Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemres.org [orgchemres.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: Preparation of Grignard Reagent from 1-Bromo-2-(neopentyloxy)benzene

Executive Summary

This guide details the preparation of the Grignard reagent [2-(neopentyloxy)phenyl]magnesium bromide . The substrate, 1-Bromo-2-(neopentyloxy)benzene, presents a specific synthetic challenge: the steric bulk of the ortho-neopentyl ether group kinetically hinders magnesium insertion, while the electron-donating oxygen atom thermodynamically stabilizes the resulting species via chelation.

We present two distinct protocols:

-

Method A (Direct Insertion): A cost-effective, classical approach utilizing mechanically activated Magnesium and chemical initiators. Best for large-scale, cost-sensitive batches.

-

Method B (Magnesium-Halogen Exchange): A high-fidelity approach using Turbo Grignard (

).[1][2][3] Best for drug discovery and small-scale synthesis where conversion efficiency and functional group tolerance are paramount.

Chemical Context & Substrate Analysis[1][2][4][5][6][7][8][9][10]

Structural Considerations

The target molecule contains two competing structural features that dictate the reaction pathway:

-

Steric Hindrance (The Neopentyl Group): The bulky

group at the ortho position creates a "protective shell" around the C-Br bond. This significantly increases the activation energy required for the initial Single Electron Transfer (SET) from the Magnesium surface to the aryl halide. -

The "Ortho-Effect" (Chelation): Once the Grignard is formed, the ether oxygen lone pair coordinates with the Magnesium atom. This forms a stable 5-membered chelate ring, preventing degradation. In Method B , this effect actually accelerates the reaction by directing the exchange reagent to the bromine position.

Mechanism Visualization

The following diagram illustrates the competing pathways and the stabilization mechanism.

Figure 1: Mechanistic pathway highlighting the critical Single Electron Transfer (SET) step and the risk of Wurtz coupling.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Solvent | Anhydrous THF (Tetrahydrofuran) | Diethyl ether is insufficient. THF is required to solvate the Mg species and support the specific chelation of the neopentyl ether. |

| Concentration | 0.5 M to 1.0 M | High concentrations (>1.0 M) increase viscosity and risk Wurtz coupling. Low concentrations (<0.2 M) stall initiation. |

| Water Content | < 50 ppm (Karl Fischer) | Strict anhydrous conditions are non-negotiable. The neopentyl group does not protect against protonation by water. |

| Atmosphere | Argon or Nitrogen | Argon is preferred due to its density, blanketing the reaction surface effectively. |

Method A: Direct Insertion (Classical)

Recommended for: Multi-gram to Kilogram scale where raw material cost of reagents is a factor.

Reagents & Equipment[2]

-

Magnesium Turnings: 1.2 equiv (Grind with mortar/pestle immediately before use to expose fresh lattice).

-

Substrate: 1-Bromo-2-(neopentyloxy)benzene (1.0 equiv).

-

Activator: 1,2-Dibromoethane (DBE) (0.05 equiv) OR Iodine crystal.

-

Solvent: Anhydrous THF.

Protocol

-

System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer under Argon flow.

-

Mg Activation: Charge the flask with Magnesium turnings (1.2 equiv). Dry stir for 10 mins. Add a minimal amount of THF to just cover the Mg.

-

Initiation:

-

Add the activator (0.05 equiv DBE).

-

Critical Step: Add 5-10% of the total substrate volume directly to the Mg.

-

Heat locally with a heat gun until the solvent boils. Stop heating.

-

Observation: Look for turbidity, bubbling, or a color change (gray/brown). If no reaction after 5 mins, repeat heating or add an Iodine crystal.

-

-

Propagation: Once initiation is confirmed (sustained exotherm), dilute the remaining substrate in THF (to achieve ~0.8 M final concentration).

-

Addition: Add the substrate solution dropwise. Maintain a gentle reflux via internal reaction heat.

-

Note: If reflux stops, stop addition immediately. Re-initiate to prevent accumulation of unreacted halide (safety hazard).

-

-

Completion: After addition, reflux externally (oil bath at 65°C) for 1-2 hours to drive the reaction to completion against the steric hindrance.

Method B: Magnesiate Exchange (Turbo Grignard)

Recommended for: Drug discovery/Medicinal Chemistry (High functional group tolerance, >95% conversion).

Scientific Basis

This method utilizes Knochel’s Turbo Grignard (

Reagents

-

Substrate: 1-Bromo-2-(neopentyloxy)benzene (1.0 equiv).

-

Reagent:

(1.3 M in THF) (1.1 equiv). -

Solvent: Anhydrous THF.

Protocol

-

Charge: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.5 M concentration) in a dried flask under Argon.

-

Temperature: Cool the solution to 0°C (Ice/Water bath).

-

Note: Unlike standard aryl bromides which require -20°C, the bulky neopentyl group slows the exchange, so 0°C to RT is often required.

-

-

Addition: Add

dropwise over 10 minutes. -

Exchange: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (23°C). Stir for 2-4 hours.

-

Monitoring: Monitor by GC-MS (see Section 6). The isopropyl bromide byproduct is volatile; ensure it does not interfere with analysis.

Process Control & Analytical Validation

Workflow Diagram

Figure 2: Operational workflow for synthesis and validation.

Titration Protocol (Salicylaldehyde Phenylhydrazone)

Do not rely on theoretical molarity. Titrate before use.

-

Dissolve Salicylaldehyde phenylhydrazone (approx. 100 mg, accurately weighed) in 5 mL anhydrous THF.

-

Solution will be Yellow .

-

Add Grignard reagent dropwise via syringe.

-

Endpoint: Solution turns bright Orange .

-

Calculate Molarity:

GC-MS Monitoring (Quench Test)

-

Take a 0.1 mL aliquot of the reaction mixture.

-

Quench into 0.5 mL MeOH (Methanol) or dilute HCl.

-

Analysis:

-

Starting Material: 1-Bromo-2-(neopentyloxy)benzene (

). -

Product (Reduced): Neopentyloxybenzene (Bromine replaced by Hydrogen/Deuterium).

-

Wurtz Dimer: Bis(neopentyloxy)biphenyl (High molecular weight).

-

Troubleshooting Guide

| Issue | Diagnosis | Corrective Action |

| No Initiation (Method A) | Mg surface passivated or Substrate too hindered. | 1. Add 0.1 mL DIBAL-H (super-activator).2. Use Rieke Magnesium (highly reactive).3. Switch to Method B. |

| Low Yield (Method A) | Wurtz Coupling (Dimerization). | Dilute reaction to 0.3 M. Add substrate slower. Lower temperature after initiation. |

| Incomplete Exchange (Method B) | Equilibrium issue or slow kinetics. | Warm to 40°C. Ensure |

| Precipitation | Solubility limit of Mg-complex. | Add anhydrous 1,4-dioxane to shift equilibrium (Schlenk equilibrium) or simply add more THF. |

References

-

Knochel, P., et al. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

-

Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry. Link

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Synthesis. Link

-

Sigma-Aldrich. Grignard Reagents - Preparation and Titration Protocol. Technical Bulletin. Link

Sources

- 1. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

using 1-Bromo-2-(neopentyloxy)benzene as a pharmaceutical building block

Topic: Strategic Utilization of 1-Bromo-2-(neopentyloxy)benzene in Medicinal Chemistry Content Type: Advanced Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Leveraging 1-Bromo-2-(neopentyloxy)benzene for Metabolically Stable Scaffolds

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) profiles often necessitates the replacement of labile metabolic "soft spots" with robust bioisosteres. 1-Bromo-2-(neopentyloxy)benzene (CAS: 1225729-23-6) serves as a critical building block for introducing the neopentyloxy (2,2-dimethylpropoxy) motif.

Unlike standard ethoxy or isopropoxy groups, the neopentyloxy moiety offers a dual advantage:

-

Metabolic Blockade: The quaternary carbon adjacent to the

-position eliminates -

Lipophilic Modulation: It increases lipophilicity (

) and disrupts planar crystal packing, potentially enhancing solubility in organic formulations.

This guide details the chemical profile, strategic utility, and a validated protocol for cross-coupling this sterically demanding aryl bromide.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 1-Bromo-2-(neopentyloxy)benzene |

| CAS Number | 1225729-23-6 |

| Molecular Weight | 243.14 g/mol |

| Structure | Ortho-substituted aryl bromide with bulky ether |

| Physical State | Colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki, Buchwald); Lithium-Halogen Exchange |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Safety Note: As an aryl bromide, standard precautions for organohalides apply. Avoid inhalation and skin contact.

Strategic Design: The "Neopentyl Effect"

The primary rationale for selecting this building block is Metabolic Stability . Standard alkyl ethers are rapidly metabolized via oxidative

Mechanism of Metabolic Resistance

The following diagram illustrates why the neopentyl ether survives where ethyl ethers fail.

Figure 1: Comparative metabolic fate of ethyl vs. neopentyl aryl ethers. The bulky tert-butyl group of the neopentyl moiety prevents enzyme approach to the

Real-World Precedent: This strategy mirrors the design of Elexacaftor (CFTR modulator), where a modified neopentyl ether (3,3,3-trifluoro-2,2-dimethylpropoxy) is used to ensure high oral bioavailability and half-life [1].

Validated Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-neopentyloxy group exerts significant steric pressure on the palladium center during the oxidative addition and transmetallation steps. Standard conditions (e.g., Pd(PPh3)4) often result in low yields or homocoupling.

Solution: Use of electron-rich, bulky phosphine ligands (SPhos or XPhos) facilitates the coupling of sterically hindered substrates.

Protocol: Synthesis of 2-(Neopentyloxy)-biaryl Scaffolds

Reaction Scale: 1.0 mmol Substrate: 1-Bromo-2-(neopentyloxy)benzene

Reagents:

-

Aryl Bromide: 1-Bromo-2-(neopentyloxy)benzene (243 mg, 1.0 mmol)

-

Boronic Acid: Phenylboronic acid (1.5 equiv, 183 mg)

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

-

Alternative Pre-catalyst: SPhos Pd G2 (2-3 mol%)

-

-

Base: K3PO4 (3.0 equiv, 636 mg)

-

Solvent: Toluene : Water (10:1 ratio, 5 mL total)

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon flow, mix Pd(OAc)2 (4.5 mg) and SPhos (16.4 mg) in 1 mL of anhydrous Toluene. Stir for 10 minutes at RT until the solution turns a rich orange/red color. Note: Using SPhos Pd G2 precatalyst skips this step.

-

-

Reaction Assembly:

-

To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide , Boronic Acid , and K3PO4 .

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (x3 cycles).

-

-

Solvent Addition:

-

Inject the remaining Toluene (or Toluene/Catalyst mix) and degassed Water via syringe.

-

-

Execution:

-

Heat the reaction block to 100°C with vigorous stirring (1000 rpm).

-

Monitor by TLC or LC-MS at 2 hours.

-

Endpoint: Typically complete within 4–6 hours. The steric bulk may require longer times compared to unhindered bromides.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Rf Note: The neopentyl group makes the product significantly less polar than the starting phenol (if any formed via hydrolysis).

-

Analytical Quality Control

Verifying the integrity of the neopentyloxy group is crucial, as ether cleavage can occur under highly acidic conditions (though rare).

1H NMR Signature (CDCl3, 400 MHz):

-

3.55 – 3.65 ppm (s, 2H): Characteristic singlet for the

-

1.05 – 1.15 ppm (s, 9H): Strong singlet for the tert-butyl group

13C NMR Signature:

-

~78 ppm:

- ~32 ppm: Quaternary carbon.

- ~26 ppm: Methyl carbons.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure due to steric bulk. | Switch to XPhos Pd G3 or Pd(P(tBu)3)2 . Increase temp to 110°C. |

| Debromination (Ar-H) | Ensure anhydrous conditions initially; switch base to CsF or K2CO3 in Dioxane. | |

| Homocoupling | Oxygen presence in solvent. | Degas solvents rigorously (sparge with Argon for 15 mins). |

References

-

FDA Access Data. (2019). Elexacaftor (VX-445) Structure and Clinical Pharmacology. Center for Drug Evaluation and Research. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Altenhoff, G., et al. (2003).[1] Sterically Demanding Suzuki Cross-Coupling. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

Sources

Application Note: The Neopentyloxy Group as a High-Stability Ether Mask

This guide details the application of the Neopentyloxy (

Part 1: Strategic Profile & Chemical Logic

The "Fort Knox" of Ethers

The neopentyloxy group is structurally distinct due to its

-

Suppression of

Attack: The bulky tert-butyl group adjacent to the methylene linker creates a "steric wall," rendering the ether oxygen effectively immune to nucleophilic attack or basic hydrolysis under standard conditions. -

Elimination Resistance: Unlike ethyl or iso-propyl ethers, the neopentyl group lacks

-hydrogens . This makes it impossible for the group to undergo E2 elimination, a common failure mode for other alkyl ethers in the presence of strong bases (e.g.,

When to Use Neopentyl

Use the neopentyloxy group when the substrate must survive a "gauntlet" of harsh steps, such as:

-

Strong Organometallics: Grignard, organolithium, or organozinc reagents.

-

Oxidative Conditions: KMnO

, Jones oxidation, or ozonolysis (where benzyl ethers might oxidize). -

Radical Conditions: It is inert to most radical halogenation protocols.

Note: Due to the difficulty of installation and removal, this group is best reserved for phenols (

Part 2: Experimental Protocols

Installation Protocols

Direct alkylation of alcohols with neopentyl halides (

Protocol A: Mitsunobu Coupling (For Phenols)

This is the gold-standard method for protecting phenols.

-

Mechanism: Activation of neopentyl alcohol by the phosphine-azodicarboxylate adduct followed by

displacement by the phenoxide. -

Reagents: Neopentyl alcohol (

), Triphenylphosphine (

Step-by-Step:

-

Prepare Solution: In a flame-dried flask under

, dissolve the Phenol substrate (1.0 equiv) and -

Add Alcohol: Add Neopentyl alcohol (1.5 equiv).

-

Initiate: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate in vacuo. Triturate the residue with cold Hexanes/Et

O (to precipitate

Protocol B: Williamson Ether Synthesis (For Primary Alkyl Halides)

Since we cannot displace a neopentyl leaving group, we reverse the roles: the neopentyl group acts as the nucleophile.

-

Reagents: Potassium Neopentoxide (

), Alkyl Halide (

Step-by-Step:

-

Generate Alkoxide: Wash KH (35% dispersion, 1.5 equiv) with dry hexanes under Argon. Suspend in anhydrous THF .

-

Add Neopentyl Alcohol: Add Neopentyl alcohol (1.5 equiv) dropwise at 0°C. Stir until

evolution ceases (approx. 1 hr) to form a solution of potassium neopentoxide. -

Alkylation: Add the Alkyl Bromide/Iodide (

, 1.0 equiv) dropwise. -

Heat: Reflux the mixture for 4–16 hours. (Steric bulk of the nucleophile requires thermal energy).

-

Workup: Quench with saturated

. Extract with Et

Deprotection Protocols

Removing the neopentyl group requires shattering the stable ether linkage. Standard acid hydrolysis (

Protocol C: Boron Tribromide (

) Cleavage

-

Applicability: Robust substrates lacking acid-sensitive groups (e.g., acetals, epoxides).

-

Mechanism: Formation of a borate complex followed by nucleophilic attack of bromide on the alkyl group.

Step-by-Step:

-

Setup: Dissolve the Neopentyl Ether (1.0 equiv) in anhydrous DCM (0.1 M) under Argon. Cool to -78°C .

-

Addition: Add

(1.0 M in DCM, 2.0–3.0 equiv) dropwise.-

Caution:

fumes and reacts violently with moisture.

-

-

Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C . Monitor via TLC. (Room temperature may be needed for stubborn ethers, but increases side reactions).

-

Quench: Cool back to -78°C. Very slowly add MeOH (exothermic!).

-

Workup: Dilute with DCM, wash with saturated

and brine. Dry over

Protocol D: Trimethylsilyl Iodide (TMSI) Cleavage

-

Applicability: Milder than

; often compatible with esters. -

Reagents: TMSCl + NaI (generates TMSI in situ) in Acetonitrile.

Step-by-Step:

-

Dissolve Neopentyl Ether (1.0 equiv) and NaI (3.0 equiv) in dry Acetonitrile .

-

Add TMSCl (3.0 equiv) dropwise at room temperature.

-

Heat to 50–70°C for 4–8 hours.

-

Quench with aqueous sodium thiosulfate (

) to remove iodine byproducts.

Part 3: Comparative Data & Visualization

Stability Matrix

The neopentyloxy group offers superior stability compared to common ethers.

| Condition | Neopentyl ( | t-Butyl ( | Benzyl ( | Methyl ( |

| Basic Hydrolysis (NaOH, reflux) | Inert | Inert | Inert | Inert |

| Strong Bases (LDA, n-BuLi) | Inert | Inert | Unstable (Ortho-lithiation) | Unstable (Deprotonation) |

| Acid Hydrolysis (1M HCl) | Inert | Labile (cleaves) | Stable | Stable |

| Hydrogenolysis ( | Inert | Inert | Cleaves | Inert |

| Oxidation (KMnO | Inert | Stable | Unstable (Benzoate) | Stable |

| Lewis Acid ( | Cleaves | Cleaves | Cleaves | Cleaves |

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the Neopentyl group and the chemical pathway for its installation and removal.

Figure 1: Strategic workflow for Neopentyloxy protection, highlighting the divergence in installation based on substrate type and the convergence on Lewis-acid mediated deprotection.

References

-

Mitsunobu Reaction on Hindered Substrates

- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.

-

Ether Cleavage Protocols (

):- McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968, 24(5), 2289–2292.

-

TMSI Mediated Cleavage

- Jung, M. E., & Lyster, M. A. "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis." The Journal of Organic Chemistry, 1977, 42(23), 3761–3764.

-

Neopentyl Group Properties

-

Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Refer to Chapter 2: Protection for the Hydroxyl Group, Ethers).

-

Sources

Technical Support Center: High-Performance Coupling of Electron-Rich Aryl Bromides

Status: Operational Operator: Senior Application Scientist Ticket ID: #OA-SLOW-001 Topic: Overcoming Deactivation in Aryl Bromide Cross-Coupling

Executive Summary: The "Deactivated" Substrate Paradox

User Query: "My Suzuki/Buchwald coupling works fine with bromobenzene, but stalls completely when I use 4-bromoanisole or 4-bromo-N,N-dimethylaniline. Why?"

Technical Diagnosis: You are encountering a kinetic bottleneck at the Oxidative Addition (OA) step. In Palladium-catalyzed cross-coupling, the Pd(0) species acts as a nucleophile. It attacks the electrophilic C-Br bond.

-

Electron-Poor Aryl Halides: The ring pulls electron density away from the C-Br bond, making it electron-deficient (highly electrophilic). Pd(0) inserts easily.

-

Electron-Rich Aryl Halides (Your Problem): Substituents like -OMe or -NMe₂ donate electron density into the ring (resonance donation). This increases the electron density at the C-Br bond, rendering it less electrophilic .

The Fix: Since the substrate is "deactivated" (less electrophilic), you must supercharge the catalyst to be more nucleophilic . This requires specific electron-rich, bulky ligands and rapid-initiation precatalysts.

Module A: Ligand Selection (The Engine)

To accelerate oxidative addition into electron-rich aryl bromides, you need ligands that are strong

Recommended Ligand Matrix

| Ligand Class | Specific Ligand | Best Use Case | Mechanism of Action |

| Dialkylbiaryl Phosphines | SPhos | Universal Starter. Excellent for Suzuki coupling of electron-rich Ar-Br. | High electron density on P facilitates OA; methoxy group on backbone stabilizes Pd intermediate. |

| Dialkylbiaryl Phosphines | RuPhos | C-N Coupling (Buchwald). Gold standard for secondary amines + electron-rich Ar-Br. | Bulky isopropoxy groups prevent catalyst deactivation; promotes reductive elimination. |

| Dialkylbiaryl Phosphines | XPhos | Difficult Substrates. Good for aryl chlorides and very deactivated aryl bromides. | Extreme steric bulk facilitates formation of highly active |

| NHC (Carbenes) | PEPPSI-IPr | Robustness. Best for reactions requiring high T or exposed to air/moisture. | Strong |

Visualization: Ligand Decision Logic

Caption: Decision tree for selecting the optimal ligand based on substrate electronics and reaction type.

Module B: Precatalyst Strategy (The Spark)

Common Failure Mode: Using

-

Why it fails:

contains dibenzylideneacetone (dba), which is an olefin ligand. In reactions with difficult substrates, the dba can compete with your phosphine ligand for the metal center, effectively inhibiting the catalyst.

The Solution: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .

These are air-stable Pd(II) species that rapidly reduce to the active

Precatalyst Comparison

| Precatalyst | Activation Method | Byproduct | Risk Level |

| Pd-G3 (Buchwald) | Base deprotonation | Carbazole | Low (Carbazole can occasionally inhibit). |

| Pd-G4 (Buchwald) | Methylation/Reductive Elim. | N-Methylcarbazole | Zero (Byproduct is inert). |

| PEPPSI-IPr | Thermal dissociation | 3-Chloropyridine | Low (Pyridine is "thrown away"). |

Module C: Experimental Protocols

Protocol 1: Suzuki Coupling of Deactivated Aryl Bromide (G4 Method)

Use this for substrates like 4-bromoanisole or hindered aryl bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base:

(2.0 equiv) — Note: Weaker bases often work better with G4 than strong alkoxides. -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Temperature: 80 °C

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and XPhos Pd G4. Add a stir bar.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x). Crucial: Oxygen kills the active Pd(0).

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm).

-

Why Vigorously? Biphasic mixtures (dioxane/water) require high shear to ensure mass transfer.

-

-

Monitoring: Check HPLC/UPLC at 30 minutes. G4 catalysts initiate instantly; if no product is seen in 1 hour, the reaction has failed (see troubleshooting).

Module D: Troubleshooting & Diagnostics (FAQ)

Q1: The reaction starts but stops at 40% conversion. Adding more catalyst doesn't help.

-

Diagnosis: Catalyst death (Pd black formation) or product inhibition.[2]

-

Fix:

-

Check Purity: Is your aryl bromide an amine? Free amines can bind Pd.[3] Use a "scavenger" base like

or switch to the RuPhos ligand which is designed for amines. -

Solvent Switch: Switch from Dioxane to t-Amyl Alcohol . It has higher solubility for bases and stabilizes Pd species better at high temperatures.

-

Q2: I see significant "Dehalogenation" (Ar-Br becomes Ar-H).

-

Diagnosis: This is a competing pathway where Pd(II)-H is formed (often from

-hydride elimination of the solvent or impurities) and reductively eliminates with your aryl ring. -

Fix:

-

Avoid Alcohols: If using isopropanol or ethanol, switch to Toluene or THF.

-

Increase Concentration: Higher concentration of the coupling partner (Boronic acid/Amine) favors the transmetalation step over the side-reaction.

-

Q3: My boronic acid is consumed, but no product forms (Protodeboronation).

-

Diagnosis: Electron-rich or heterocyclic boronic acids are prone to hydrolysis (losing the

group) before they can couple. -

Fix:

-

Pre-activation: Do not mix everything at once. Heat the Ar-Br and Catalyst first for 5 mins, then slowly add the Boronic Acid.

-

Anhydrous Conditions: Switch to anhydrous THF and use CsF (Cesium Fluoride) as the base activator instead of aqueous carbonate.

-

Visualizing the Mechanism

Understanding the bottleneck is key to fixing it. The diagram below illustrates the energy landscape.

Caption: The catalytic cycle showing Oxidative Addition as the rate-limiting step (red arrow) for electron-rich substrates.

References

-

Mechanistic Studies on Oxidative Addition

-

Buchwald Ligand Guide

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.

- Note: The definitive guide for selecting RuPhos/XPhos/SPhos.

-

-

Precatalyst Development (G3/G4)

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry.

- Note: Details the activation mechanism and advantages over Pd2(dba)3.

-

-

PEPPSI Catalyst System

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst. Chemistry - A European Journal.[7]

- Note: Validation of NHC ligands for deactivated substr

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographic characterizations and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Purification & Handling of 1-Bromo-2-(neopentyloxy)benzene

Executive Summary & Compound Profile

1-Bromo-2-(neopentyloxy)benzene is a sterically congested aryl ether intermediate, typically utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). Its unique structural feature—the bulky neopentyl group adjacent to an ortho-bromo substituent—creates significant steric shielding. This provides stability against ether cleavage but presents unique challenges during synthesis and purification, particularly regarding reaction completion and byproduct removal.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 243.14 g/mol | |

| Physical State | Colorless to pale yellow oil | Solidifies at very low temps; often supercools. |

| Boiling Point (Est.) | 135–140 °C @ 15 mmHg | High vacuum distillation recommended. |

| Density (Est.) | ~1.25 g/mL | Denser than water (phase separation behavior). |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Immiscible with water. |

| Key Impurities | 2-Bromophenol, Neopentyl alcohol, TPPO | Dependent on synthesis route (Mitsunobu vs. Alkylation). |

Purification Decision Matrix

The optimal purification strategy depends heavily on the synthesis route employed. Due to the steric hindrance of the neopentyl group, standard

Figure 1: Decision matrix for purification based on synthetic origin. Note the specific requirement for TPPO removal in Mitsunobu routes versus aggressive base washing in alkylation routes.

Troubleshooting Guides (Q&A)

Scenario A: Persistent Starting Material (2-Bromophenol)

User Question: "I synthesized the intermediate via alkylation using neopentyl tosylate, but NMR shows ~15% unreacted 2-bromophenol. Standard bicarbonate washes aren't removing it. Why?"

Technical Diagnosis:

2-Bromophenol (

Protocol: The "Claisen Alkali" Wash To quantitatively remove the phenol without damaging the ether:

-

Prepare Claisen Alkali: Dissolve 35g of KOH in 25 mL of water, then dilute to 100 mL with Methanol. This high-pH, semi-organic solution dramatically increases the solubility of the phenoxide.

-

Execution:

-

Dilute your crude organic phase (in Toluene or Hexanes, not DCM if possible to avoid emulsions) with the Claisen alkali solution.

-

Shake vigorously for 2-3 minutes. The methanol helps solvate the sterically hindered phenol into the aqueous phase.

-

Separate layers.[1] Wash the organic layer twice with water to remove residual methanol/base.

-

Dry over

.

-

Validation: Run a TLC (Hexane:EtOAc 9:1). The lower Rf spot corresponding to 2-bromophenol should be absent.

Scenario B: Triphenylphosphine Oxide (TPPO) Contamination[9]

User Question: "I used the Mitsunobu reaction because the alkylation was too slow. Now my product is a semi-solid sludge due to TPPO. Flash chromatography is not separating them well."

Technical Diagnosis: The neopentyl group renders the product lipophilic, often causing it to co-elute with TPPO in standard silica chromatography. TPPO is notoriously difficult to remove because it streaks on silica.

Protocol: Magnesium Chloride Complexation Instead of relying solely on chromatography, exploit the Lewis basicity of TPPO.

-

Dissolution: Dissolve the crude mixture in minimal Toluene.

-

Complexation: Add 2.0 equivalents of anhydrous

(relative to expected TPPO). -

Reflux: Heat the mixture to reflux for 1 hour.

coordinates with TPPO to form a precipitate: -

Filtration: Cool to room temperature and dilute with hexanes. The complex will precipitate as a hard solid. Filter through a Celite pad.[2]

-

Result: The filtrate contains your neopentyl ether, significantly depleted of TPPO.

Citation: This method is an adaptation of the protocol described by Donald et al. for removing TPPO from non-polar products [1].

Scenario C: Low Yield & "Stalled" Reaction

User Question: "I am trying to alkylate 2-bromophenol with neopentyl bromide and

Technical Diagnosis:

This is a classic mechanistic mismatch. Neopentyl halides are the textbook example of substrates that are inert to

Corrective Action: You must switch synthetic strategies. You cannot force this alkylation with standard halides.

-

Option 1 (Recommended): Use Neopentyl Methanesulfonate (Mesylate) or Tosylate. While still slow, sulfonate leaving groups are better. High heat (100-120°C) in DMSO is required.

-

Option 2 (Best Success): Switch to the Mitsunobu Reaction .

-

Reagents: 2-Bromophenol + Neopentyl Alcohol +

+ DIAD (or ADDP for higher stability). -

Mechanism:[3][4][5][6] The reaction proceeds via activation of the alcohol oxygen, not backside attack on a carbon, circumventing some steric issues (though the formation of the alkoxy-phosphonium intermediate is still sterically sensitive).

-

Stability & Storage FAQs

Q: Is the neopentyl ether bond acid-labile? A: Generally, no. Primary alkyl aryl ethers are stable to dilute acids. However, the ortho-bromo group can facilitate electronic effects that might make the ring susceptible to oxidation over long periods.

Q: My product turned from colorless to brown after a week. Is it degraded? A: This is likely due to trace debromination or oxidation of residual phenolic impurities.

-

Test: Take a small aliquot and wash with 1M NaOH. If the color partitions into the aqueous layer, it is phenolic oxidation (quinones).

-

Fix: Pass the liquid through a short plug of basic alumina. Store under Argon at 4°C.

Q: Can I distill this compound? A: Yes, and it is the preferred method for final purification.

-

Warning: Ensure all peroxide-forming impurities (from neopentyl alcohol ethers) are removed.

-

Conditions: We recommend high vacuum (<1 mmHg). The neopentyl group adds significant volatility compared to a pentyl chain, but the bromine atom anchors the boiling point. Expect bp ~100-110°C at 0.5 mmHg.

References

-

Donald, J. R., & Martin, S. F. (2002). "Use of MgCl2 for the removal of triphenylphosphine oxide in Mitsunobu reactions." Organic Letters.

-

Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A versatile reagent for Mitsunobu reaction." Tetrahedron Letters.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Neopentyl SN2 resistance).

For further assistance, please contact the Process Chemistry Support Team with your specific batch number and NMR spectra.

Sources

solving oxidative addition issues with hindered aryl bromides

Welcome to the Hindered Aryl Bromide Support Hub .

This is not a textbook; it is a Tier-3 technical intervention for failing cross-coupling reactions. When standard protocols fail due to steric hindrance (ortho-substitution), the issue is rarely "bad luck"—it is almost always a kinetic bottleneck at the Oxidative Addition (OA) step.

This guide treats your reaction like a malfunctioning operating system. We will diagnose the kernel panic (mechanism), upgrade the hardware (ligands), and patch the boot sequence (precatalysts).

Module 1: The Diagnostic Phase (Root Cause Analysis)

The Issue:

You are using a standard palladium catalyst (e.g.,

The Mechanism:

For sterically unencumbered substrates, the active species is often a 14-electron bis-ligated complex (

The Fix:

You must force the system into a 12-electron Monoligated Pathway (

Visualizing the Bottleneck

Figure 1: The Monoligated Pathway. Standard catalysts get stuck at the Red node (

Module 2: The Hardware (Ligand Selection)

To access the 12e- pathway, you cannot use simple phosphines. You need ligands with a high Cone Angle or Percent Buried Volume (%Vbur) that thermodynamically destabilize the

The "Gold Standard" Selection Matrix

| Ligand Class | Recommended Ligand | Best For... | Why it Works (Mechanism) |

| Dialkylbiaryl Phosphines | SPhos | Ortho-substituted aryl bromides. | High electron density facilitates OA; methoxy groups on backbone stabilize the resulting Pd(II) species. |

| Dialkylbiaryl Phosphines | XPhos | Di-ortho substitution (e.g., Mesityl). | Massive steric bulk prevents |

| Dialkylbiaryl Phosphines | RuPhos | Hindered substrates + secondary amines/alkoxides. | Specialized for C-N and C-O coupling; suppresses |

| NHC (Carbenes) | IPr / SIPr | "Impossible" steric clashes (Tetra-ortho). | Extremely strong |

Technical Insight: Do not simply add more ligand. A Ligand:Pd ratio > 2:1 is detrimental here because it pushes the equilibrium back toward the inactive

species. Aim for a 1:1 or 1.5:1 ratio.

Module 3: The Boot Sequence (Precatalyst Strategy)

The Problem:

Using

The Solution:

Switch to Pd(II) Precatalysts that generate

Protocol: Activating Buchwald G3/G4 Precatalysts

These precatalysts contain the ligand pre-bound and an amino-biphenyl backbone that facilitates reduction.

-

Charge: Add Precatalyst (e.g., XPhos-Pd-G3) and Boronic Acid/Nucleophile to the vial.

-

Solvent: Add solvent (THF or Dioxane are standard).

-

Base: Add weak base (

or -

The Trigger: Upon heating (or at RT), the base deprotonates the backbone amine.

-

Result: The precatalyst reductively eliminates the "dummy" portion (carbazole), leaving you with pure, active

and no inhibitory dba.

Visualizing the Activation (The "Throw-Away" Mechanism)

Figure 2: The G3 Activation Sequence. Unlike dba-based systems, this process is irreversible, ensuring 100% of your palladium enters the catalytic cycle.

Module 4: Troubleshooting Tickets (FAQ)

Ticket #001: "My starting material is untouched (0% Conversion)."

-

Diagnosis: Oxidative Addition Failure.[1] The catalyst never entered the bond.

-

Action Plan:

-

Switch to XPhos-Pd-G3 or PEPPSI-IPr .

-

Increase temperature to 80-100°C.

-

Check Solvent: If using DMF/DMA, switch to Toluene or Dioxane. Highly coordinating solvents can stabilize the inactive cationic species.

-

Ticket #002: "I see the product, but also a lot of de-halogenated starting material (Ar-H)."

-